molecular formula C22H23N3O3 B2957410 Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate CAS No. 1030711-99-9

Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate

Cat. No.: B2957410
CAS No.: 1030711-99-9
M. Wt: 377.444
InChI Key: YMGOKVMAWDPTFI-UHFFFAOYSA-N
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Description

Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate is a synthetic compound featuring a hybrid structure combining a methyl 3-phenylpropanoate backbone with a substituted acrylamide moiety. The acrylamide component (2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido) shares structural homology with bioactive 2-propenoylamide derivatives, which are known for applications in medicinal chemistry and materials science . The methyl ester group and phenylpropanoate chain contribute to the compound’s hydrophobicity and steric bulk, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

methyl 3-[[2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-25(2)19-11-9-16(10-12-19)13-18(15-23)22(27)24-20(14-21(26)28-3)17-7-5-4-6-8-17/h4-13,20H,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGOKVMAWDPTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC(CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate (hereafter referred to as compound 1 ) is a synthetic organic compound notable for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C18H19N3O2
Molecular Weight : 313.36 g/mol
IUPAC Name : this compound
CAS Number : [insert CAS number if available]

The compound features a cyano group, a dimethylamino group, and an enamido structure, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of compound 1 typically involves a multi-step process:

  • Formation of the Enamide : The initial step includes reacting 4-dimethylaminobenzaldehyde with a suitable cyanoacetamide under basic conditions.
  • Cyclization : The reaction mixture is then subjected to cyclization conditions to form the desired enamido structure.
  • Esterification : Finally, methylation occurs to yield the methyl ester form of the compound.

This synthetic route has been optimized for yield and purity, often achieving over 90% yield in laboratory settings .

Anticancer Properties

Recent studies have highlighted the potential of compound 1 in cancer therapy:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. It induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Case Study : In vitro assays demonstrated that compound 1 significantly reduced cell viability in MCF-7 (breast cancer) cells by 70% at a concentration of 10 µM after 48 hours of treatment .

Antimicrobial Activity

Compound 1 has also shown promising antimicrobial properties:

  • Activity Spectrum : It displays inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the bacterial strain tested .
  • Research Findings : A study noted that compound 1 was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

Table 1: Biological Activities of Compound 1

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-710
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli30

Comparison with Similar Compounds

Data Tables for Quick Reference

Table 1: Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) logP
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate C13H13NO3 231.25 ~1.5
Y510-3399 C12H13N3O 215.25 1.362
Methyl 3-{...}-3-phenylpropanoate* C22H21N3O3 ~391.46 ~2.5–3.0
Table 2: Hydrogen-Bonding Profiles
Compound H-Bond Acceptors H-Bond Donors
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate 3 0
Y510-3399 3 2
Methyl 3-{...}-3-phenylpropanoate* 5 2

*Inferred values based on structural analysis.

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